molecular formula C16H17FN2O4S2 B2759252 Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 439932-69-1

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2759252
CAS No.: 439932-69-1
M. Wt: 384.44
InChI Key: XFACNBBXJDVJLD-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene-2-carboxylate core substituted with a sulfonyl-linked 4-(4-fluorophenyl)piperazine moiety. The compound is synthesized via sulfonylation and coupling reactions, with characterization typically involving NMR, mass spectrometry, and chromatographic techniques .

Properties

IUPAC Name

methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-23-16(20)15-14(6-11-24-15)25(21,22)19-9-7-18(8-10-19)13-4-2-12(17)3-5-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFACNBBXJDVJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 4-fluoroaniline with piperazine under suitable conditions.

    Sulfonylation: The piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Thiophene-2-carboxylate: The sulfonylated piperazine derivative is then coupled with methyl thiophene-2-carboxylate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under suitable conditions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are known to interact with various receptors and enzymes, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents on Piperazine Melting Point (°C) Molecular Weight (g/mol) Key Applications/Notes
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (Target Compound) Thiophene-2-carboxylate 4-(4-Fluorophenyl) Not reported Calculated: ~395.4 Pharmaceutical research
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate Thiophene-2-carboxamide 2-(Trifluoromethoxy)phenyl Not reported Reported: 465.4 Crystallography studies
Methyl 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate (Ref: 10-F726084) Thiophene-2-carboxylate 4-(2,5-Dimethylphenyl) Discontinued Reported: ~397.5 Discontinued due to stability?
Example 62 () Pyrazolo[3,4-d]pyrimidine-chromen 3-(3-Fluorophenyl) 227–230 560.2 (M++1) Kinase inhibitor candidate

Key Observations

Structural Variations: The target compound’s 4-fluorophenyl-piperazine group distinguishes it from analogs with dimethylphenyl (e.g., Ref: 10-F726084) or trifluoromethoxy substituents (). Compared to the pyrazolo-pyrimidine analog (), the thiophene-carboxylate core may reduce steric hindrance, favoring interactions with biological targets .

The sulfonylation step is likely a critical factor .

Thermal Stability :

  • The target compound’s melting point is unreported, but analogs with similar sulfonyl-piperazine-thiophene backbones (e.g., ) exhibit high melting points (>200°C), suggesting strong crystalline packing .

Biological Relevance: The sulfamoyl-amino derivatives in demonstrate broad bioactivity, hinting that the target compound’s sulfonyl group may engage in hydrogen bonding with enzymes or receptors . The discontinued status of Ref: 10-F726084 () underscores the importance of substituent choice for stability and efficacy .

Biological Activity

Overview

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (CAS Number: 941888-68-2) is a synthetic compound notable for its complex structure, which includes a thiophene ring, a sulfonyl group, and a piperazine moiety with a fluorinated phenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN2O4SC_{23}H_{23}FN_2O_4S, with a molecular weight of approximately 474.6 g/mol. Its structure can be represented as follows:

Property Value
CAS Number941888-68-2
Molecular FormulaC23H23FN2O4S
Molecular Weight474.6 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative : Reacting 4-fluoroaniline with piperazine.
  • Sulfonylation : Introducing the sulfonyl group using a sulfonyl chloride reagent.
  • Coupling with Thiophene-2-carboxylate : Combining the sulfonated piperazine derivative with methyl thiophene-2-carboxylate.

Research indicates that this compound interacts with various biological targets, potentially modulating pathways involved in inflammation and cancer progression. The fluorinated phenyl group enhances lipophilicity, improving membrane penetration and interaction with specific receptors or enzymes.

Anti-inflammatory Activity

A study explored the compound's effects on inflammatory pathways, demonstrating its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Preliminary investigations into its anticancer activity have shown that the compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways.

Case Studies and Research Findings

  • In Vitro Studies : In research conducted on various cancer cell lines, this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types.
    Cell Line IC50 (µM) Effect
    A549 (Lung Cancer)5.2Induces apoptosis
    HeLa (Cervical Cancer)3.8Cell cycle arrest
  • Mechanistic Studies : Docking studies have revealed that the compound binds effectively to target proteins involved in cell signaling pathways associated with cancer proliferation and survival.
  • Safety and Toxicology : Toxicological assessments indicate that while the compound exhibits significant biological activity, it also maintains an acceptable safety profile at therapeutic doses.

Q & A

Q. What are the critical steps and challenges in synthesizing Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate?

  • Methodological Answer: Synthesis typically involves multi-step reactions:
  • Step 1: Sulfonylation of 4-(4-fluorophenyl)piperazine with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Step 2: Coupling the intermediate with methyl 3-aminothiophene-2-carboxylate via nucleophilic substitution.
  • Key Challenges: Optimizing reaction conditions (e.g., anhydrous solvents like dichloromethane, temperature control at 0–5°C for sulfonylation) to avoid side reactions such as sulfone over-oxidation or piperazine ring degradation .
  • Validation: Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR confirms the presence of the 4-fluorophenyl group (δ 7.1–7.3 ppm, doublet) and piperazine protons (δ 2.8–3.5 ppm, multiplet).
  • ¹³C NMR identifies the sulfonyl group (δ ~110 ppm) and thiophene carbons (δ 120–140 ppm) .
  • Mass Spectrometry (HRMS): Molecular ion peak [M+H]⁺ at m/z 449.08 (calculated for C₁₇H₁₈FN₂O₄S₂) validates the molecular formula .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer:
  • Receptor Binding Assays: Screen for affinity at serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to the piperazine moiety’s known CNS activity .
  • Antimicrobial Testing: Use broth microdilution (MIC values) against S. aureus and E. coli to assess sulfonyl group efficacy .
  • Cytotoxicity: MTT assay on HEK-293 cells to establish IC₅₀ values, ensuring therapeutic index >10 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer:
  • Variable Substituents: Synthesize analogs with halogen (Cl, Br) or methyl groups at the 4-fluorophenyl position to modulate lipophilicity and receptor binding .
  • Piperazine Modifications: Replace piperazine with homopiperazine or introduce N-alkyl groups to alter pharmacokinetics .
  • Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. For example, increased logP (>3.5) correlates with enhanced blood-brain barrier penetration .

Q. What computational methods resolve contradictions in experimental vs. predicted binding affinities?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Dock the compound into 5-HT₁A receptor (PDB: 7E2Z) to identify key interactions (e.g., hydrogen bonding with Asp116, π-π stacking with Phe361).
  • Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns; RMSD >2.5 Å indicates poor target engagement .
  • Contradiction Resolution: Discrepancies between in vitro and in silico data often arise from solvation effects—correct using explicit solvent models (TIP3P) .

Q. How to address low solubility in aqueous buffers during in vivo studies?

  • Methodological Answer:
  • Co-solvent Systems: Use 10% DMSO/PEG-400 in PBS (pH 7.4) to enhance solubility while maintaining biocompatibility .
  • Prodrug Strategy: Synthesize a phosphate ester derivative at the carboxylate group to improve hydrophilicity, with enzymatic cleavage in vivo .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release—characterize via dynamic light scattering .

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